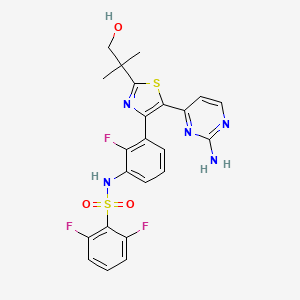

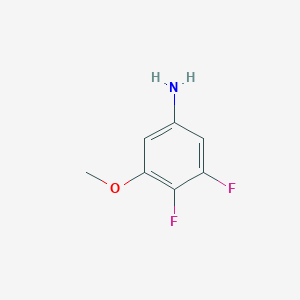

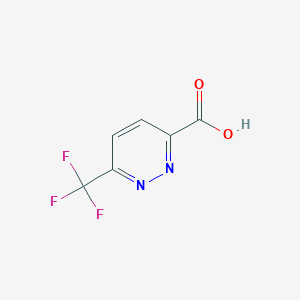

![molecular formula C14H13NO2 B1427165 [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid CAS No. 1243245-69-3](/img/structure/B1427165.png)

[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid

Übersicht

Beschreibung

[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, also known as MPAA, is an organic compound used in scientific research. MPAA is a pyridine derivative that has been studied for its potential therapeutic properties.

Wissenschaftliche Forschungsanwendungen

Leukemia Treatment

This compound has been studied for its potential use in leukemia treatment. It is structurally related to molecules that inhibit tyrosine kinases, which are crucial in the signaling pathways of cancer cells . By inhibiting these enzymes, it could potentially halt the proliferation of cancerous cells.

Non-Linear Optics

Derivatives of this compound have been arranged in the interlayer space of zirconium sulfophenylphosphonate, which is significant for materials with non-linear optical properties . These properties are essential for applications like optical signal processing, including optical triggering and frequency transduction.

Polymerization Catalyst

The neutral form of related compounds has been utilized for the polymerization of vinyl esters and amides. This suggests that [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid could also serve as a catalyst in polymerization processes, particularly for creating specific polymers with desired properties .

Immunosuppressive Agent Development

Some structurally similar compounds have shown high immunosuppressive activity. This indicates that [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid could be a lead compound in the development of new immunosuppressant agents, which are crucial in preventing organ transplant rejection and treating autoimmune diseases .

Anticancer Activity

A related compound has been identified as a potential candidate for the comprehensive treatment of KRAS mutant colorectal cancer. It has been tested for its anticancer activity across a range of cancer cell lines and in vivo models, suggesting that [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid may also possess similar anticancer properties .

Molecular Surface Analysis

The compound’s molecular surface and its interactions have been analyzed, revealing insights into its conformation and binding properties. This is crucial for understanding how it interacts with other molecules, which is essential for drug design and development .

Hydrogen Bond Propensity Analysis

In the context of molecular structure, the propensity for forming hydrogen bonds has been studied. This property is significant for the compound’s solubility and interaction with biological molecules, which can influence its therapeutic potential .

Structural Studies for Drug Design

The compound’s structural characteristics have been explored, particularly in relation to its freebase form. Understanding its crystal structure and conformation is vital for drug design, as it affects how the compound interacts with its target .

Wirkmechanismus

Target of Action

Similar compounds with indole and pyrrolidine scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s plausible that the compound interacts with its targets through a mechanism similar to other aromatic compounds, which often involve electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Nitrogen-containing heterocyclic compounds, which include this compound, are known to be extensively metabolized by cytochrome p450 3a4 . This could potentially impact the compound’s bioavailability.

Result of Action

Similar compounds have been reported to exhibit inhibitory potency against a panel of protein kinases , suggesting that this compound might also exert its effects through kinase inhibition.

Eigenschaften

IUPAC Name |

2-[4-(2-methylpyridin-4-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-8-13(6-7-15-10)12-4-2-11(3-5-12)9-14(16)17/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPQVNYTDUMFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

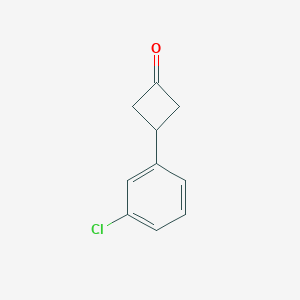

![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)

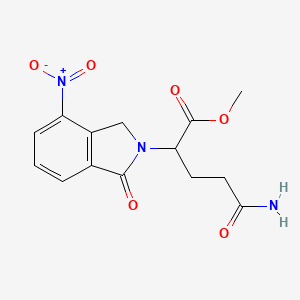

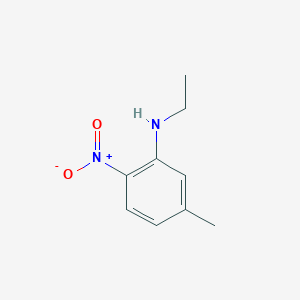

![2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427090.png)

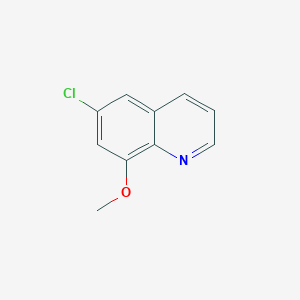

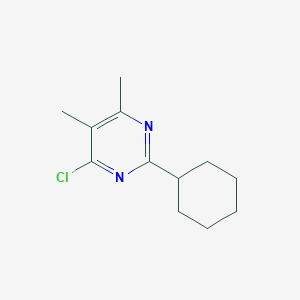

![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)

![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)

![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)